Precedented Scaffold Activity: c-Met/Pim-1 Dual Inhibition Potential vs. Inactive Analogs
While IC50 values for CAS 893123-50-7 in a c-Met assay have not been individually published, it serves as a core scaffold. A closely related analog with a 6-hydrazinyl substituent (compound 4g) demonstrates potent dual c-Met/Pim-1 inhibition. Compound 4g showed an IC50 of 0.163 ± 0.01 μM for c-Met and 0.283 ± 0.01 μM for Pim-1 [1]. This activity is superior to other analogs in the series, such as compound 4a, which showed a higher mean GI% of 29.08% compared to 4g's 55.84% against tumor cells [1]. The 6-isopropylthio group in CAS 893123-50-7 represents a distinct chemical space that can be explored for novel SAR.
| Evidence Dimension | In vitro kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not individually determined; core scaffold for SAR exploration. |
| Comparator Or Baseline | Compound 4g (3-(4-Methoxyphenyl)-6-(hydrazinyl) derivative): c-Met IC50 = 0.163 μM, Pim-1 IC50 = 0.283 μM; Compound 4a (3-(4-Methoxyphenyl)-6-chloro): Mean GI = 29.08%. |
| Quantified Difference | Quantitative difference between CAS 893123-50-7 and these inhibitors is undefined pending direct assay. |
| Conditions | Biochemical kinase inhibition assays; NCI 60 cancer cell line panel at 10^-5 M concentration. |
Why This Matters
This demonstrates that the triazolo[4,3-b]pyridazine core can yield potent kinase inhibitors, establishing a quantitative benchmark that a procurement of CAS 893123-50-7 can help surpass through focused optimization.
- [1] Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Adv., 2024, 14, 30346-30363. View Source
